(R)-6-Bromo-N-(1-(4-fluorophenyl)ethyl)-3-nitroquinolin-4-amine
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Overview
Description
®-6-Bromo-N-(1-(4-fluorophenyl)ethyl)-3-nitroquinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a nitro group at the 3rd position, and a fluorophenyl ethylamine moiety at the nitrogen atom of the quinoline ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo-N-(1-(4-fluorophenyl)ethyl)-3-nitroquinolin-4-amine typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Bromination: Introduction of a bromine atom at the 6th position of the quinoline ring.
Nitration: Introduction of a nitro group at the 3rd position of the quinoline ring.
Amidation: Coupling of the 4-amino group with ®-1-(4-fluorophenyl)ethylamine.
Each of these steps requires specific reaction conditions, such as the use of brominating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), and coupling reagents (e.g., EDCI or DCC) under controlled temperatures and pH.
Industrial Production Methods
Industrial production of ®-6-Bromo-N-(1-(4-fluorophenyl)ethyl)-3-nitroquinolin-4-amine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-6-Bromo-N-(1-(4-fluorophenyl)ethyl)-3-nitroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitroso or nitro group.
Reduction: Reduction of the nitro group to an amine or hydroxylamine.
Substitution: Halogen exchange reactions at the bromine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Halogen exchange can be facilitated by nucleophilic substitution reactions using reagents like sodium iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine or hydroxylamine derivatives.
Scientific Research Applications
®-6-Bromo-N-(1-(4-fluorophenyl)ethyl)-3-nitroquinolin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of ®-6-Bromo-N-(1-(4-fluorophenyl)ethyl)-3-nitroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-(+)-1-(4-Fluorophenyl)ethyl isocyanate
- ®-(-)-1-(4-Fluorophenyl)ethyl isothiocyanate
Uniqueness
®-6-Bromo-N-(1-(4-fluorophenyl)ethyl)-3-nitroquinolin-4-amine is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H13BrFN3O2 |
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Molecular Weight |
390.2 g/mol |
IUPAC Name |
6-bromo-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-nitroquinolin-4-amine |
InChI |
InChI=1S/C17H13BrFN3O2/c1-10(11-2-5-13(19)6-3-11)21-17-14-8-12(18)4-7-15(14)20-9-16(17)22(23)24/h2-10H,1H3,(H,20,21)/t10-/m1/s1 |
InChI Key |
JEWFCVFCPVSSDF-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)NC2=C3C=C(C=CC3=NC=C2[N+](=O)[O-])Br |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC2=C3C=C(C=CC3=NC=C2[N+](=O)[O-])Br |
Origin of Product |
United States |
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